6-ethoxy-1H-indole-2-carboxylic acid
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Overview
Description
6-Ethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular weight of 205.21 . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11NO3/c1-2-15-8-4-3-7-5-10 (11 (13)14)12-9 (7)6-8/h3-6,12H,2H2,1H3, (H,13,14)
. Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 189-194°C .Scientific Research Applications
Synthesis and Properties
6-Ethoxy-1H-indole-2-carboxylic acid and its derivatives are significant in the field of organic synthesis and chemical properties. For instance, research has been conducted on the synthesis of hydroxyindole-3-carboxylic acids, which are vital in biology and medicine, from benzyloxyindoles (Marchelli, Hutzinger, & Heacock, 1969). Similarly, new synthetic intermediates like chloromethyl-1H-indole-2-carboxylates have been developed for their potential in various chemical reactions (Pete & Parlagh, 2003).
Biochemical Research
In biochemical research, derivatives of this compound have been explored. For example, compounds designed as β-amyloid fibril assembly inhibitors were synthesized for studies related to Alzheimer's disease (Lee & Jeon, 2005). This highlights the compound's relevance in neurodegenerative disease research.
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of this compound have been studied for their potential as drug candidates. Akladios et al. (2012) reported on derivatives of this compound as inhibitors for human kynurenine aminotransferase-I, an enzyme linked to several diseases (Akladios et al., 2012).
Material Science
In material science, indole-carboxylic acid derivatives, like the 6-ethoxy variant, have been used in developing new polymers and catalysts. For instance, copolymers based on Indole-6-Carboxylic Acid have been explored for their use in methanol oxidation, indicating their potential in fuel cell technology (Wu et al., 2015).
Enzymatic Studies
The compound and its derivatives have also been studied in enzymatic reactions. For example, research on the regioselective oxidation of indole- and quinolinecarboxylic acids by cytochrome P450 CYP199A2 included derivatives of this compound (Furuya & Kino, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-ethoxy-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The compound is known to be a powder at room temperature , which could potentially influence its bioavailability.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound is known to be stable at room temperature , suggesting that temperature could be an environmental factor influencing its stability.
Biochemical Analysis
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have broad-spectrum biological activities, impacting various types of cells and cellular processes . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic processes .
Properties
IUPAC Name |
6-ethoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDHVMSRVAXQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103989-09-9 |
Source
|
Record name | 6-ethoxy-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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